2,3-Dimethoxybenzonitrile

Catalog No.
S773052
CAS No.
5653-62-3
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxybenzonitrile

CAS Number

5653-62-3

Product Name

2,3-Dimethoxybenzonitrile

IUPAC Name

2,3-dimethoxybenzonitrile

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,1-2H3

InChI Key

LBXGBNHUNHWYRM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C#N

Canonical SMILES

COC1=CC=CC(=C1OC)C#N

Synthesis:

2,3-Dimethoxybenzonitrile is a relatively simple molecule to synthesize, making it readily available for research purposes. Common methods involve reacting readily available starting materials, such as 2,3-dimethoxyaniline and formic acid, in the presence of a dehydrating agent like phosphorus pentoxide [].

Synthetic Intermediate:

Due to the presence of the reactive nitrile group, 2,3-dimethoxybenzonitrile serves as a valuable building block in organic synthesis. Researchers can utilize this molecule to access various complex molecules through a variety of chemical transformations. For example, the nitrile group can be converted into other functional groups, such as ketones, amides, or carboxylic acids, through well-established chemical reactions [].

Biological Activity Exploration:

The presence of the methoxy groups and the nitrile group in 2,3-dimethoxybenzonitrile raises the possibility of interesting biological activities. Researchers have investigated the potential of this molecule and its derivatives as anti-cancer agents, enzyme inhibitors, and antimicrobials. However, more research is needed to fully understand the potential therapeutic applications of 2,3-dimethoxybenzonitrile [, ].

Material Science Applications:

Recent research has explored the potential of 2,3-dimethoxybenzonitrile in material science applications. Studies have shown that this molecule can be incorporated into polymers to improve their thermal and mechanical properties []. This opens up new avenues for the development of novel materials with desired functionalities.

2,3-Dimethoxybenzonitrile is an aromatic compound characterized by the presence of two methoxy groups attached to a benzene ring, along with a nitrile functional group. Its molecular formula is C9H9NO2C_9H_{9}NO_2 and it has a molecular weight of approximately 163.18 g/mol. The compound is also known by several synonyms, including o-veratronitrile and benzonitrile, 2,3-dimethoxy. It is typically described as a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents like ethanol and ether .

Currently, there is no scientific research readily available on the specific mechanism of action of DMBN in biological systems. Its primary application seems to be in organic synthesis as a building block for other molecules.

DMBN is classified as a toxic and hazardous compound []. Here are some key safety concerns:

  • Toxicity: DMBN is harmful if inhaled, swallowed, or absorbed through the skin. It can cause skin and eye irritation, respiratory problems, and other health effects [].
  • Flammability: Flash point is above 110 °C, indicating moderate flammability [].
  • Reactivity: DMBN should be stored away from oxidizing agents as it can react exothermically [].

  • Nucleophilic Substitution: The nitrile group can be replaced by nucleophiles, leading to the formation of amines or other functional groups. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
  • Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts.
  • Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using agents like potassium permanganate or chromium trioxide.

Research has indicated that 2,3-dimethoxybenzonitrile exhibits potential biological activities, particularly in the realm of medicinal chemistry. Its derivatives have been investigated for their interactions with various biological targets, including enzymes and receptors. These interactions may lead to modulation of biochemical pathways, suggesting possible therapeutic applications .

The synthesis of 2,3-dimethoxybenzonitrile can be achieved through several methods:

  • Methylation of Benzonitriles: This method involves the introduction of methoxy groups onto a benzonitrile substrate using methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases like potassium carbonate.
  • Direct Nitrilation: Another approach is the nitrilation of methoxy-substituted benzenes using sodium nitrite and hydrochloric acid under controlled conditions to yield 2,3-dimethoxybenzonitrile directly .

2,3-Dimethoxybenzonitrile finds applications across various fields:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis for the preparation of more complex molecules.
  • Pharmaceuticals: The compound and its derivatives are explored for potential therapeutic properties, making them valuable in drug development.
  • Material Science: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties .

Studies on 2,3-dimethoxybenzonitrile have focused on its interactions with biomolecules. Research indicates that its structural features enable it to interact selectively with certain enzymes and receptors, which could lead to significant biological effects. For instance, investigations into its binding affinity have revealed insights into how modifications to its structure can enhance or inhibit biological activity .

Several compounds share structural similarities with 2,3-dimethoxybenzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,5-Dibromo-2,3-dimethoxybenzonitrileBromine substitution on the benzene ringEnhanced reactivity due to bromine presence
2,3-Dibromo-4,5-dimethylbenzeneTwo bromine atoms on a dimethylated benzeneDifferent substitution pattern affecting properties
4,5-Dibromo-2,3-dimethoxybenzaldehydeAldehyde functional group instead of nitrilePotentially different reactivity profiles

Uniqueness

The uniqueness of 2,3-dimethoxybenzonitrile lies in its specific substitution pattern on the benzene ring and the presence of both methoxy and nitrile groups. This configuration imparts distinct chemical reactivity and physical properties compared to similar compounds. Its ability to participate in various

Molecular Formula and Weight

The molecular formula of 2,3-dimethoxybenzonitrile is C₉H₉NO₂, establishing its composition as nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [2]. The molecular weight has been consistently reported across multiple authoritative sources as 163.17 grams per mole, with slight variations in precision ranging from 163.176 to 163.18 depending on the calculation method employed [1] [3] [4].

PropertyValueSource Reference
Molecular FormulaC₉H₉NO₂ [1] [2] [3]
Molecular Weight163.17 g/mol [1] [4] [5]
Exact Mass163.1733 [2]
Chemical Abstracts Service Number5653-62-3 [1] [2] [4]

The compound exhibits a molecular ion peak at mass-to-charge ratio 163 in mass spectrometry analyses, which serves as the base peak in electron ionization mass spectra [4]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key is documented as LBXGBNHUNHWYRM-UHFFFAOYSA-N, providing a unique digital fingerprint for this compound [1] [2] [3].

Structural Characteristics

2,3-Dimethoxybenzonitrile features a benzene ring as the core aromatic structure, with three distinct substituents that define its chemical behavior and properties [6] [7]. The compound contains two methoxy groups (-OCH₃) attached to the benzene ring at positions 2 and 3, along with a nitrile group (-CN) at position 1 [6] [8].

The structural arrangement places the methoxy groups in adjacent positions on the aromatic ring, creating what is termed an ortho-relationship between these electron-donating substituents [6] [7]. This positioning significantly influences the electronic properties of the benzene ring, as the methoxy groups are known electron-donating substituents that increase electron density through both inductive and resonance effects [7].

The nitrile functional group contributes a linear geometry to the overall molecular structure, with the carbon-nitrogen triple bond exhibiting characteristic bond lengths and angles consistent with sp hybridization [8]. The Simplified Molecular Input Line Entry System representation for this compound is COC1=CC=CC(=C1OC)C#N, which clearly depicts the connectivity pattern [1] [9].

Structural FeatureDescriptionImpact on Properties
Benzene RingSix-membered aromatic coreProvides stability and planarity
Methoxy Groups (2,3-positions)Electron-donating substituentsIncreases electron density, affects reactivity
Nitrile GroupLinear triple bond geometryContributes to dipole moment and reactivity

The compound exhibits a planar molecular geometry with the benzene ring lying in a single plane, while the methoxy groups maintain coplanarity with the aromatic system to maximize resonance stabilization [7] [9]. The nitrile group extends linearly from the benzene ring, contributing to the overall molecular dipole moment and influencing intermolecular interactions [9].

International Union of Pure and Applied Chemistry Nomenclature and Common Names

The International Union of Pure and Applied Chemistry systematic name for this compound is 2,3-dimethoxybenzonitrile, which directly indicates the substitution pattern on the benzene ring [1] [2]. This naming convention follows standard International Union of Pure and Applied Chemistry rules for aromatic compounds, where the nitrile group takes precedence as the principal functional group [10] [11].

The compound is also known by several alternative names in chemical literature and commercial sources [1] [4]. The most commonly encountered synonym is ortho-veratronitrile, derived from the historical term "veratrole" used to describe 1,2-dimethoxybenzene compounds [1] [2]. This naming reflects the ortho-positioning of the two methoxy groups relative to each other.

Nomenclature TypeNameUsage Context
International Union of Pure and Applied Chemistry Name2,3-dimethoxybenzonitrileSystematic chemical nomenclature
Common Nameortho-veratronitrileHistorical and commercial usage
Alternative Names2,3-dimethoxybenzenecarbonitrileDescriptive nomenclature
Chemical Abstracts Service Index NameBenzonitrile, 2,3-dimethoxy-Database indexing

Additional synonyms include 2,3-dimethoxybenzenecarbonitrile and 3-cyanoveratrole, with the latter emphasizing the presence of the cyano group on the veratrole framework [1] [4]. Commercial suppliers often use abbreviated forms or catalog-specific designations, but the International Union of Pure and Applied Chemistry name remains the standard for scientific communication [12].

The numbering system in the International Union of Pure and Applied Chemistry name follows the convention where the carbon bearing the nitrile group is designated as position 1, and subsequent positions are numbered to give the lowest possible numbers to substituents [10] [11]. This results in the methoxy groups being located at positions 2 and 3, establishing the ortho-relationship between these substituents [6] [8].

Isomeric Relationships

2,3-Dimethoxybenzonitrile belongs to a family of six possible regioisomers, each representing a different positional arrangement of the two methoxy groups on the benzonitrile framework [13] [14] [15]. These regioisomers demonstrate the concept of positional isomerism, where compounds share the same molecular formula but differ in the location of functional groups [16] [17].

The complete series of dimethoxybenzonitrile isomers includes 2,3-dimethoxybenzonitrile, 2,4-dimethoxybenzonitrile, 2,5-dimethoxybenzonitrile, 2,6-dimethoxybenzonitrile, 3,4-dimethoxybenzonitrile, and 3,5-dimethoxybenzonitrile [5] [15]. Each isomer exhibits distinct physical and chemical properties despite sharing the identical molecular formula C₉H₉NO₂ [13] [15].

IsomerSubstitution PatternMelting PointUnique Characteristics
2,3-DimethoxybenzonitrileAdjacent methoxy groups44-47°COrtho-relationship between methoxy groups
2,4-DimethoxybenzonitrileMeta-relationshipVariableDifferent electronic distribution
2,5-DimethoxybenzonitrileMeta-relationshipVariableSymmetric substitution pattern
2,6-DimethoxybenzonitrileOrtho-relationshipVariableBoth methoxy groups ortho to nitrile
3,4-DimethoxybenzonitrileAdjacent methoxy groupsVariableMeta to nitrile group
3,5-DimethoxybenzonitrileMeta-relationshipVariableSymmetric about nitrile

The regioisomeric relationship between these compounds has significant implications for their chemical reactivity and physical properties [14] [15]. Gas chromatography-mass spectrometry studies have demonstrated that these isomers can be differentiated based on their retention times and fragmentation patterns, with elution order reflecting increasing molecular linearity [15].

The ortho-substituted isomers, including 2,3-dimethoxybenzonitrile, often display unique fragmentation characteristics in mass spectrometry, typically showing a molecular ion minus 17 mass units corresponding to the loss of a hydroxyl group [15]. This fragmentation pattern results from the proximity of methoxy groups to other substituents, facilitating specific rearrangement reactions during ionization [15].

Photochemical studies have revealed that dimethoxybenzonitrile isomers can be grouped into distinct triads based on their reactivity patterns [14]. These groupings reflect the electronic and steric influences of the substitution patterns on photochemical behavior, with 2,3-dimethoxybenzonitrile belonging to a specific reactivity class determined by its substitution pattern [14].

Structural Analysis Using Computational Chemistry

Computational chemistry approaches have provided detailed insights into the molecular geometry, electronic structure, and vibrational characteristics of 2,3-dimethoxybenzonitrile [18] [19] [20]. Density functional theory calculations have been extensively employed to analyze the structural parameters and electronic properties of benzonitrile derivatives, offering molecular-level understanding of their behavior [19] [21].

Quantum chemical calculations using various density functional theory methods have established the optimized molecular geometry of 2,3-dimethoxybenzonitrile [18] [22]. These calculations typically employ hybrid functionals such as B3LYP in combination with appropriate basis sets to achieve reliable structural predictions [20] [21]. The computational results consistently indicate that the molecule adopts a planar conformation with the methoxy groups maintaining coplanarity with the benzene ring to maximize conjugation effects [22] [23].

Computational MethodApplicationKey Findings
Density Functional TheoryGeometry optimizationPlanar molecular structure
Ab Initio CalculationsElectronic propertiesMolecular orbital characteristics
Vibrational AnalysisSpectroscopic propertiesFundamental frequencies
Molecular DynamicsDynamic behaviorConformational preferences

Ab initio calculations have elucidated the molecular orbital structure of 2,3-dimethoxybenzonitrile, revealing the distribution of electron density and the nature of frontier orbitals [24] [23]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's electronic excitation characteristics and potential reactivity patterns [24] [23].

Vibrational frequency calculations using density functional theory methods have successfully predicted the infrared and Raman spectroscopic characteristics of related dimethoxybenzonitrile compounds [18]. These computational approaches enable the assignment of vibrational modes and provide theoretical support for experimental spectroscopic observations [18] [20].

Molecular dynamics simulations have been employed to investigate the behavior of benzonitrile derivatives in various environments, including liquid phase studies that reveal intermolecular interactions and molecular orientation preferences [22] [25]. These simulations provide dynamic information that complements static quantum chemical calculations [25].

The computational analysis of polarizability tensors has been particularly valuable for understanding the optical properties of benzonitrile compounds [22]. Calculated polarizability values show good agreement with experimental measurements and provide insights into the anisotropic optical behavior of these aromatic systems [22].

XLogP3

1.3

UNII

G1TE317GHW

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5653-62-3

Wikipedia

2,3-Dimethoxybenzonitrile

Dates

Modify: 2023-08-15

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